Enantiomeric Purity Profile vs. Other 2,3-Hexanediol Stereoisomers
The (2R,3S)-2,3-hexanediol (RS-diol) isomer exhibits a distinct enantiomeric excess (ee) of 88% when obtained from specific synthetic routes, which is lower than the 96% ee reported for the (2R,3R)- and (2S,3S)-isomers (RR- and SS-diol) and higher than the 82% ee for the (2S,3R)-isomer (SR-diol) [1]. This quantifiable difference in chiral purity is critical for applications where stereochemical composition directly influences downstream reaction outcomes or biological activity.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | 88% ee |
| Comparator Or Baseline | (2R,3R)-2,3-hexanediol: 96% ee; (2S,3S)-2,3-hexanediol: 96% ee; (2S,3R)-2,3-hexanediol: 82% ee |
| Quantified Difference | (2R,3S) ee is 8 percentage points lower than RR/SS isomers and 6 points higher than SR isomer |
| Conditions | Synthesized samples; purity determined by methods described in the source |
Why This Matters
Procurement decisions for chiral building blocks must account for the exact enantiomeric purity available, as this parameter directly affects the stereochemical fidelity and yield of subsequent asymmetric transformations.
- [1] Academic.oup.com. (n.d.). Table 1. Sources of chemicals, abbreviations, % purity (e.e.). View Source
